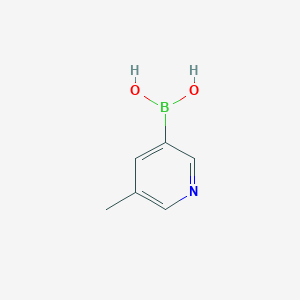
methyl (2S,6R)-2-methyl-3,6-dihydro-2H-pyran-6-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl (2S,6R)-2-methyl-3,6-dihydro-2H-pyran-6-carboxylate, also known as MDHP, is a chemical compound used in scientific research for its unique biochemical and physiological effects. MDHP is a pyran carboxylate derivative that has been synthesized using various methods, including a one-pot three-component reaction and a modified Strecker reaction. MDHP has been found to have potential therapeutic applications in the treatment of various diseases, including cancer, inflammation, and neurological disorders.
Mécanisme D'action
The mechanism of action of methyl (2S,6R)-2-methyl-3,6-dihydro-2H-pyran-6-carboxylate is not fully understood, but studies have suggested that it may act by modulating various signaling pathways, including the PI3K/Akt and MAPK pathways. methyl (2S,6R)-2-methyl-3,6-dihydro-2H-pyran-6-carboxylate has also been found to inhibit the activity of various enzymes, including COX-2 and MMP-9, which are involved in inflammation and cancer progression.
Effets Biochimiques Et Physiologiques
Methyl (2S,6R)-2-methyl-3,6-dihydro-2H-pyran-6-carboxylate has been found to have various biochemical and physiological effects, including anti-cancer, anti-inflammatory, and neuroprotective effects. methyl (2S,6R)-2-methyl-3,6-dihydro-2H-pyran-6-carboxylate has also been shown to have antioxidant properties and can scavenge free radicals. Additionally, methyl (2S,6R)-2-methyl-3,6-dihydro-2H-pyran-6-carboxylate has been found to have analgesic and anti-anxiety effects in animal models.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using methyl (2S,6R)-2-methyl-3,6-dihydro-2H-pyran-6-carboxylate in lab experiments is its unique biochemical and physiological effects, which make it a valuable tool for studying various diseases. Additionally, methyl (2S,6R)-2-methyl-3,6-dihydro-2H-pyran-6-carboxylate is relatively easy to synthesize and can be obtained in large quantities. However, one limitation of using methyl (2S,6R)-2-methyl-3,6-dihydro-2H-pyran-6-carboxylate in lab experiments is its potential toxicity, which requires careful handling and monitoring.
Orientations Futures
There are several future directions for research on methyl (2S,6R)-2-methyl-3,6-dihydro-2H-pyran-6-carboxylate. One direction is to further investigate its potential therapeutic applications in various diseases, including cancer, inflammation, and neurological disorders. Another direction is to study its mechanism of action in more detail, which could lead to the development of more effective drugs. Additionally, future research could focus on developing new synthesis methods for methyl (2S,6R)-2-methyl-3,6-dihydro-2H-pyran-6-carboxylate that are more efficient and cost-effective.
Méthodes De Synthèse
Methyl (2S,6R)-2-methyl-3,6-dihydro-2H-pyran-6-carboxylate can be synthesized using a one-pot three-component reaction, which involves the reaction of an aldehyde, an acid, and a ketone in the presence of a Lewis acid catalyst. Alternatively, methyl (2S,6R)-2-methyl-3,6-dihydro-2H-pyran-6-carboxylate can be synthesized using a modified Strecker reaction, which involves the reaction of an aldehyde, an amine, and a cyanide in the presence of acid.
Applications De Recherche Scientifique
Methyl (2S,6R)-2-methyl-3,6-dihydro-2H-pyran-6-carboxylate has been extensively studied for its potential therapeutic applications in various diseases. Studies have shown that methyl (2S,6R)-2-methyl-3,6-dihydro-2H-pyran-6-carboxylate has anti-cancer properties and can induce apoptosis in cancer cells. methyl (2S,6R)-2-methyl-3,6-dihydro-2H-pyran-6-carboxylate has also been found to have anti-inflammatory effects and can reduce inflammation in animal models. Additionally, methyl (2S,6R)-2-methyl-3,6-dihydro-2H-pyran-6-carboxylate has been shown to have neuroprotective properties and can protect neurons from oxidative stress-induced damage.
Propriétés
Numéro CAS |
189386-90-1 |
|---|---|
Nom du produit |
methyl (2S,6R)-2-methyl-3,6-dihydro-2H-pyran-6-carboxylate |
Formule moléculaire |
C8H12O3 |
Poids moléculaire |
156.18 g/mol |
Nom IUPAC |
methyl (2S,6R)-2-methyl-3,6-dihydro-2H-pyran-6-carboxylate |
InChI |
InChI=1S/C8H12O3/c1-6-4-3-5-7(11-6)8(9)10-2/h3,5-7H,4H2,1-2H3/t6-,7+/m0/s1 |
Clé InChI |
JJPDBYYISDTBEA-NKWVEPMBSA-N |
SMILES isomérique |
C[C@H]1CC=C[C@@H](O1)C(=O)OC |
SMILES |
CC1CC=CC(O1)C(=O)OC |
SMILES canonique |
CC1CC=CC(O1)C(=O)OC |
Synonymes |
2H-Pyran-2-carboxylicacid,5,6-dihydro-6-methyl-,methylester,trans-(9CI) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



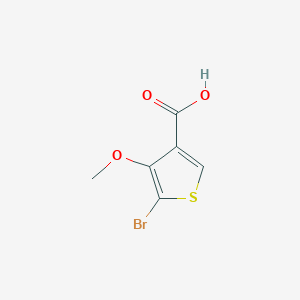
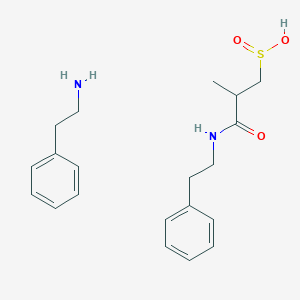
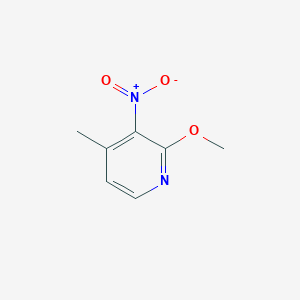
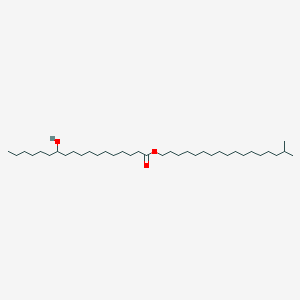
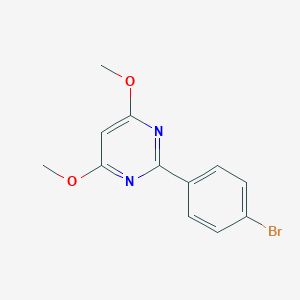
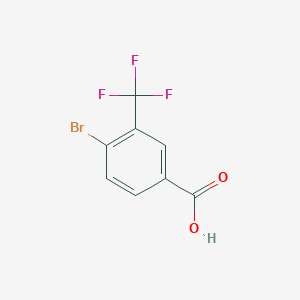
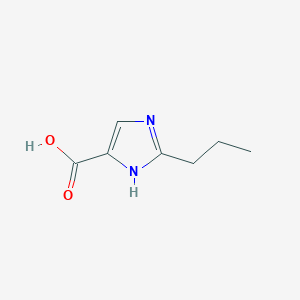
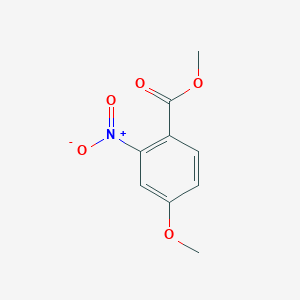
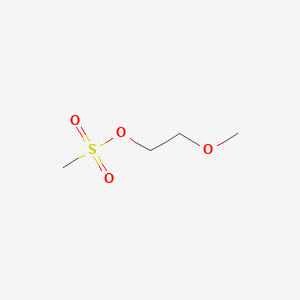
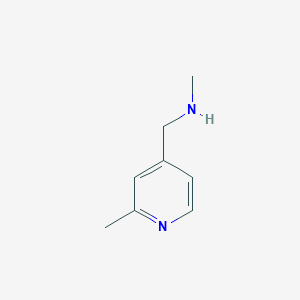
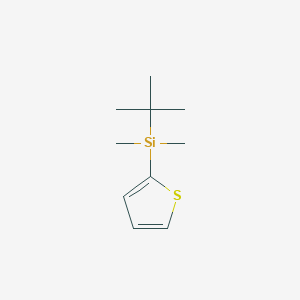
![4-[2-[3-(2,4-Difluorophenyl)-3-hydroxy-4-(1,2,4-triazol-1-yl)butan-2-yl]-1,3-thiazol-4-yl]benzonitrile](/img/structure/B66598.png)

